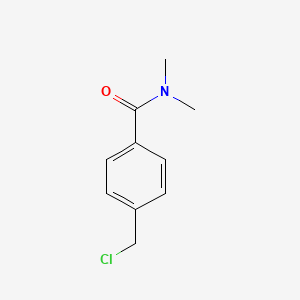

4-(chloromethyl)-N,N-dimethylBenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAPDJRQFLVOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121083-51-0 | |

| Record name | 4-(chloromethyl)-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(chloromethyl)-N,N-dimethylbenzamide: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-(chloromethyl)-N,N-dimethylbenzamide, a versatile bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and its burgeoning applications in medicinal chemistry and beyond.

Core Physicochemical and Structural Properties

This compound, with the CAS number 121083-51-0, is a substituted aromatic compound featuring both a reactive benzylic chloride and a tertiary benzamide functional group.[1][2] This unique combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecular architectures.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| CAS Number | 121083-51-0 | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCl | [1] |

| Appearance | Off-white solid (typical) | [4] |

| Storage | Store at 10°C - 25°C in a well-closed container. | [1] |

While specific experimental data for properties like melting point, boiling point, and solubility are not extensively documented in readily available literature, its solid appearance at room temperature suggests a melting point above ambient temperature. Its structural components suggest moderate solubility in common organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the amidation of 4-(chloromethyl)benzoyl chloride with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is based on the well-established Schotten-Baumann reaction conditions, which are frequently used for the synthesis of amides from acyl chlorides and amines.[5]

Materials and Equipment:

-

4-(chloromethyl)benzoyl chloride

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Reagent Addition: To the flask, add a solution of dimethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Reaction: Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound dictates its chemical reactivity. The two primary reactive sites are the electrophilic carbonyl carbon of the amide and the benzylic carbon bearing the chlorine atom.

Reactivity of the Benzamide Group

The tertiary amide group is generally stable. However, the carbonyl oxygen can act as a directing group in electrophilic aromatic substitution reactions, although the chloromethyl group is a deactivating group. The amide bond can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh reaction conditions.

Reactivity of the Benzylic Chloride

The chloromethyl group is the more reactive handle for synthetic transformations. As a benzylic chloride, it is susceptible to nucleophilic substitution reactions.[6] The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the nature of the nucleophile and the reaction conditions.

-

Sₙ1 Pathway: In the presence of a polar protic solvent and a weak nucleophile, the reaction is likely to proceed via an Sₙ1 mechanism.[7] The rate-determining step is the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.

-

Sₙ2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, the Sₙ2 pathway is favored.[8] This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

This reactivity allows for the introduction of a wide variety of functional groups at the benzylic position, such as amines, azides, cyanides, and thiols.

Diagram of Reaction Pathways:

Caption: Nucleophilic substitution pathways of the benzylic chloride.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzamides are a well-established class of pharmacologically active compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects.[9][10] The benzamide moiety is a key structural feature in several approved drugs.[11]

This compound serves as a crucial building block for the synthesis of novel drug candidates. The chloromethyl group provides a convenient point of attachment for various pharmacophores, allowing for the exploration of structure-activity relationships (SAR). For instance, it can be used to link the benzamide core to other cyclic or heterocyclic systems, a common strategy in the design of enzyme inhibitors and receptor ligands.[11][12] The N,N-dimethylbenzamide portion itself can contribute to the overall pharmacological profile of a molecule, influencing properties such as solubility, membrane permeability, and metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant and may be harmful if swallowed or inhaled.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly closed container in a dry and cool place.[1]

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before use.[4][13][14][15]

References

- Benchchem. The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals.

- ACS Publications. Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers. Journal of Medicinal Chemistry.

- ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- ChemicalBook. This compound | 121083-51-0.

- Biosynth. This compound | 121083-51-0 | FC130371.

- PubChem. 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180.

- ChemicalBook. 4-chloro-N,N-dimethylbenzamide synthesis.

- Journal of the Chemical Society (Resumed). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents.

- PubChem. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696.

- Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol.

- Chem Service. SAFETY DATA SHEET.

- Benchchem. Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride.

- Organic Syntheses Procedure.

- ACS Publications. ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides.

- ChemTube3D. SN2 Reaction: Benzyl Chloride with HS-.

- PubChemLite. 4-(chloromethyl)-n-methylbenzamide (C9H10ClNO).

- PubChemLite. This compound (C10H12ClNO).

- Sigma-Aldrich. 4-CHLORO-N,N-DIMETHYLBENZAMIDE AldrichCPR.

- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Benchchem. This compound|121083-51-0.

- Benchchem. Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide.

- Benchchem. Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.

- Benchchem. Application Notes and Protocols: "Benzamide, N,N,4-trimethyl-" as a Versatile Building Block in Organic Synthesis.

- Pharmaguideline. Benzamides: Sulpiride.

Sources

- 1. This compound | 121083-51-0 | FC130371 [biosynth.com]

- 2. This compound | 121083-51-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

4-(chloromethyl)-N,N-dimethylbenzamide synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide

Authored by: A Senior Application Scientist

Publication Date: January 7, 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound (CAS No: 121083-51-0), a versatile bifunctional building block crucial in pharmaceutical and materials science research.[1][2] We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of the most prevalent synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to enable informed experimental design and execution.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis.[1] Its structure incorporates two key reactive sites: a tertiary benzamide and a benzylic chloride. The benzamide moiety is a well-established pharmacophore present in numerous approved drugs, while the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this scaffold into more complex molecular architectures.[3] This dual functionality makes it an essential precursor for the synthesis of a wide array of target molecules in medicinal chemistry and materials science.[2]

Molecular Structure:

This guide will explore the most practical and efficient methods for its preparation, with a focus on the underlying chemical principles that govern these transformations.

Primary Synthesis Pathway: Acylation of Dimethylamine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-(chloromethyl)benzoyl chloride and dimethylamine.[3][4] This approach is favored for its high efficiency and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the stable N,N-dimethylbenzamide product.[4]

Detailed Experimental Protocol

This protocol is a synthesized representation of standard acylation procedures.[3][5]

Materials:

-

4-(Chloromethyl)benzoyl chloride (1.0 eq)

-

Dimethylamine (2.0 M solution in THF, or as a gas) (1.1 - 2.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2 eq) (acts as a base to neutralize the HCl byproduct)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: To the cooled solution, add triethylamine (1.2 eq). Subsequently, add dimethylamine solution dropwise while maintaining the temperature at 0 °C. The excess amine or the presence of a stronger base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3] This washing sequence removes unreacted amine, the base, and any remaining acidic or basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices

-

Anhydrous Conditions: 4-(chloromethyl)benzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, which would convert it to the unreactive 4-(chloromethyl)benzoic acid.[5] Therefore, using dry solvents and glassware under an inert atmosphere is critical for achieving a high yield.

-

Temperature Control: The initial cooling to 0 °C is to manage the exothermic nature of the acylation reaction.

-

Choice of Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl produced. Using an excess of the nucleophilic amine can also serve this purpose, but may lead to side reactions.

-

Solvent Selection: Aprotic, non-nucleophilic solvents like DCM or THF are preferred to prevent solvolysis of the acyl chloride.[5]

Potential Side Reactions

A key potential side reaction is the nucleophilic attack of dimethylamine on the benzylic chloride of either the starting material or the product. This can be minimized by using a controlled stoichiometry of dimethylamine and avoiding prolonged reaction times or excessive heating.[5]

Visualization of the Acylation Pathway

Caption: Chlorination of the precursor alcohol.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Acylation | Pathway 2: Chlorination of Alcohol |

| Starting Materials | 4-(chloromethyl)benzoyl chloride, Dimethylamine | 4-(hydroxymethyl)benzoic acid, Dimethylamine, Chlorinating agent |

| Number of Steps | 1 | 2 (Amidation + Chlorination) |

| Yield | Generally high | Moderate to high, dependent on both steps |

| Scalability | Readily scalable | Scalable, but requires two separate operations |

| Safety Concerns | 4-(chloromethyl)benzoyl chloride is corrosive and moisture-sensitive. [5] | Thionyl chloride is highly corrosive and toxic. |

| Overall Efficiency | More direct and efficient | Less direct, involves an additional synthetic step |

Safety, Handling, and Storage

-

4-(chloromethyl)benzoyl chloride: Highly corrosive and lachrymatory. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store under an inert atmosphere. [5]* Dimethylamine: Flammable and corrosive. Handle in a well-ventilated area.

-

Thionyl Chloride: Toxic, corrosive, and reacts with water to release toxic gases. All manipulations should be performed in a fume hood.

-

This compound: The final product should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potential irritant. Store in a cool, dry place, in a tightly sealed container. [1]

Conclusion

The synthesis of this compound is most efficiently achieved through the direct acylation of dimethylamine with 4-(chloromethyl)benzoyl chloride. This single-step process is high-yielding and utilizes readily available starting materials. While an alternative pathway through the chlorination of 4-(hydroxymethyl)-N,N-dimethylbenzamide is viable, it is less direct. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific context of the research. Adherence to strict safety protocols is paramount when handling the corrosive and reactive intermediates involved in these syntheses.

References

- Title: 4-chloro-N,N-dimethylbenzamide synthesis - ChemicalBook Source: ChemicalBook URL

- Title: Application Notes and Protocols: Reaction of 4-(Chloromethyl)

- Title: Technical Support Center: Reactions with 4-(Chloromethyl)

- Title: Synthesis of A. 4-(Chloromethyl)

- Title: 4-(Chloromethyl)

- Title: 4-Chloro-N,N-dimethylbenzamide | C9H10ClNO | CID 84180 Source: PubChem - NIH URL

- Title: Material Science Breakthroughs with 4-(Chloromethyl)

- Title: [FREE] Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine, (CH_3)

- Title: 4-(hydroxymethyl)-N,N-dimethylbenzamide | C10H13NO2 | CID 194108 Source: PubChem URL:[Link]

- Title: Amines - NCERT Source: NCERT URL:[Link]

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-N,N-dimethylbenzamide: A Versatile Synthetic Building Block

Abstract

4-(Chloromethyl)-N,N-dimethylbenzamide is a pivotal electrophilic building block in modern organic synthesis, prized for its defined reactivity and versatile applications. The presence of a benzylic chloride provides a reactive handle for nucleophilic substitution, while the N,N-dimethylbenzamide moiety modulates the electronic properties and offers a site for further chemical elaboration. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and applications, with a focus on providing actionable, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction and Strategic Importance

In the landscape of synthetic chemistry, the efficiency of constructing complex molecules often hinges on the availability of robust, multifunctional building blocks. This compound (CAS No: 121083-51-0) has emerged as one such critical reagent. Its structure is deceptively simple, yet it offers a powerful platform for introducing the N,N-dimethylbenzamidomethyl moiety into a wide array of substrates. This is particularly valuable in medicinal chemistry, where this group can act as a key pharmacophore, a flexible linker, or a scaffold for further diversification.[1] The benzylic chloride is the primary reactive center, susceptible to displacement by a broad range of nucleophiles, making it a go-to reagent for alkylation reactions.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 121083-51-0 | |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | |

| Appearance | Off-white solid | [3] |

| SMILES | CN(C)C(=O)C1=CC=C(C=C1)CCl | [2] |

| InChIKey | UMAPDJRQFLVOIA-UHFFFAOYSA-N | [2] |

Safety & Handling: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]

Synthesis of the Building Block

The reliable synthesis of this compound is crucial for its application. A common and effective laboratory-scale preparation starts from 4-(chloromethyl)benzoyl chloride.

Protocol: Synthesis via Amidation

This two-step conceptual process first involves creating the acid chloride, followed by amidation.

-

Step 1: Formation of 4-(Chloromethyl)benzoyl chloride. 4-(Chloromethyl)benzoic acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.[6]

-

Step 2: Amidation. The resulting crude 4-(chloromethyl)benzoyl chloride is then dissolved in an appropriate solvent and reacted with a solution of dimethylamine to form the final product, this compound.

Causality Behind Choices:

-

Oxalyl Chloride/Thionyl Chloride: These are excellent reagents for converting carboxylic acids to acid chlorides. Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than the acid chloride itself, thus accelerating the reaction.

-

Dimethylamine: As a secondary amine, it readily reacts with the highly electrophilic acid chloride to form the stable tertiary amide.

Core Reactivity: The Art of Alkylation

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions (SN2). The benzylic chloride is an excellent leaving group, readily displaced by a variety of O-, N-, and S-based nucleophiles.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The alkylation of phenols is a cornerstone transformation in organic synthesis.[7] Using this building block allows for the direct attachment of the benzamide moiety to an aromatic core via an ether linkage.

Mechanism & Rationale: The reaction proceeds via a classic Williamson ether synthesis. A base is required to deprotonate the weakly acidic phenol, generating a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion.

-

Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and ideal. It is strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions. For less reactive or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be necessary.[8]

-

Choice of Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred. They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

Detailed Protocol: O-Alkylation of p-Cresol [8]

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add p-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the resulting suspension at room temperature for 15 minutes to ensure homogeneity.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).

-

Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Once complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography on silica gel.

N-Alkylation of Amines and Amides

N-alkylation is a fundamental process for synthesizing more complex amines and amides, which are prevalent in pharmaceuticals.[9]

Mechanism & Rationale: Similar to O-alkylation, N-alkylation involves the nucleophilic attack of the nitrogen lone pair on the benzylic carbon.

-

Amines: For primary or secondary amines, a base is often required to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the starting amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a common choice.

-

Amides/Imides: Amides are significantly less nucleophilic than amines.[10] Therefore, they typically must first be deprotonated with a strong base (e.g., NaH) to form the corresponding amide anion, which is a much more potent nucleophile.[10] Phase-transfer catalysis (PTC) can also be an effective strategy, using catalysts like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the solid base (like K₂CO₃) and the organic substrate.[11]

Applications in Drug Discovery

The true value of a building block is demonstrated by its application in synthesizing molecules of significant interest. This compound serves as a key intermediate in the synthesis of various biologically active compounds.

-

Protein Kinase Inhibitors: The 4-methylbenzamide linker is a common pharmacophore feature in type 2 kinase inhibitors. The chloromethyl group provides a convenient attachment point for various heterocyclic systems that bind within the ATP pocket of kinases.[1]

-

Antitumor Agents: This building block is used in the synthesis of duocarmycin-like prodrugs, which are potent cytotoxic agents. The chloromethyl group is a precursor to the reactive cyclopropane ring responsible for DNA alkylation.[12]

-

Nitric Oxide Synthase (iNOS) Inhibitors: It has been incorporated into the structure of potent and selective iNOS inhibitors, which are promising agents for treating conditions like malignant glioma.[13]

Conclusion

This compound is a high-value, versatile reagent for synthetic chemists. Its well-defined reactivity as a potent electrophile allows for predictable and efficient alkylation of a wide range of nucleophiles. The straightforward nature of these transformations, coupled with the strategic importance of the resulting benzamide-containing products in medicinal chemistry, solidifies its role as an indispensable tool in the modern synthetic laboratory. By understanding the principles behind its reactivity and applying the robust protocols described herein, researchers can effectively leverage this building block to accelerate their discovery programs.

References

- National Center for Biotechnology Information. (n.d.). 4-Chloro-N,N-dimethylbenzamide. PubChem.

- National Center for Biotechnology Information. (n.d.). 4-chloro-N,N-diethylbenzamide. PubChem.

- Kryzhanovska, N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159.

- Chem Service. (2016, March 1). Safety Data Sheet: N,N-Dimethylbenzamide.

- PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride.

- PubChemLite. (n.d.). This compound (C10H12ClNO).

- Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Org. Synth., 94, 280-291.

- Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 67-73.

- Kumar, A., et al. (2019). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 4(2), 3567-3575.

- Rstakyan, L. V., et al. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1748-1749.

- CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester. (2007). Google Patents.

- Hedberg, O., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4799.

- He, C., et al. (2019). Efficient synthesis of N-(chloromethyl)nitramines via TiCl4-catalyzed chlorodeacetoxylation. New Journal of Chemistry, 43(3), 1338-1342.

- Wang, Y., et al. (2023). Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions. Nature Communications, 14(1), 4991.

- Liu, W., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(1), 138.

- Shaw, J. A., & Laina, V. (2006). Reactions of (Benzamidomethyl)triethylammonium Chloride with Some Inorganic Nucleophiles in Aqueous Media. Molecules, 11(4), 280-286.

- EP0419045B1 - Method for alkylation of phenols, and catalyst therefor. (1994). Google Patents.

- Bogdal, D., & Pielichowski, J. (2000). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ChemInform, 31(34).

- Qi, X., & Li, X. (2019). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. Organic & Biomolecular Chemistry, 17(8), 2044-2054.

- Chen, C., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(12), 14561-14574.

- Ferreira, I. C. F. R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).

- Maccallini, C., et al. (2018). Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma. European Journal of Medicinal Chemistry, 152, 53-64.

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of 4-(chloromethyl)-N,N-dimethylbenzamide

An In-depth Technical Guide to 4-(chloromethyl)-N,N-dimethylbenzamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic chloride group and a stable N,N-dimethylbenzamide moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed spectroscopic analysis, a validated synthesis protocol, and its applications, particularly in the context of drug discovery and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe use in a laboratory setting. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 2876-73-5 | |

| Chemical Formula | C10H12ClNO | |

| Molecular Weight | 197.66 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 79-83 °C | |

| Boiling Point | 155-160 °C at 2 mmHg | |

| Solubility | Soluble in dichloromethane and ethyl acetate. | |

| Density | 1.159 g/cm³ (predicted) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule.

-

A singlet around 4.6 ppm is characteristic of the two protons of the chloromethyl group (-CH₂Cl). The chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom and the benzene ring.

-

The aromatic protons on the benzene ring typically appear as two doublets in the region of 7.3-7.5 ppm , characteristic of a 1,4-disubstituted (para) benzene ring.

-

A broad singlet or two distinct singlets around 3.0-3.1 ppm correspond to the six protons of the two methyl groups on the amide nitrogen (-N(CH₃)₂). The restricted rotation around the C-N amide bond can sometimes lead to two separate signals for these methyl groups.

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton.

-

The carbon of the chloromethyl group (-CH₂Cl) typically resonates around 45-46 ppm .

-

The carbons of the N,N-dimethyl groups appear around 35-40 ppm .

-

The aromatic carbons show signals in the range of 127-140 ppm .

-

The carbonyl carbon (C=O) of the amide group gives a characteristic signal further downfield, typically around 170 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

A strong absorption band around 1630-1650 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group.

-

C-H stretching vibrations of the aromatic ring and methyl groups are observed around 2900-3100 cm⁻¹ .

-

The C-Cl stretching vibration can be observed in the fingerprint region, typically around 650-800 cm⁻¹ .

Chemical Reactivity and Stability

The synthetic utility of this compound stems primarily from the reactivity of the benzylic chloride group. This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution reactions.

The primary mechanism of reaction is the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction . In this process, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group). This reaction is widely used to introduce the N,N-dimethylbenzamide-4-ylmethyl moiety into various molecules.

Caption: Sₙ2 reaction mechanism of this compound.

Stability and Storage: this compound is sensitive to moisture, which can cause hydrolysis of the chloromethyl group to the corresponding alcohol. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Synthesis and Purification Protocol

A common and reliable method for the preparation of this compound is the chloromethylation of N,N-dimethylbenzamide.

Reaction Scheme: N,N-dimethylbenzamide reacts with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride (often generated in situ from thionyl chloride or other reagents) to yield the desired product.

Step-by-Step Experimental Workflow

The following protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add N,N-dimethylbenzamide and paraformaldehyde.

-

Place the flask in an ice bath to maintain a low temperature.

-

-

Reagent Addition:

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred mixture. This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain for several hours until the reaction is complete (monitored by TLC).

-

-

Workup:

-

Cool the mixture to room temperature and then pour it carefully onto crushed ice.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

-

Purification:

-

The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a white crystalline solid.

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The benzamide moiety is a common structural feature in many drugs, and the reactive chloromethyl group allows for its facile incorporation into target molecules.

-

Linker Chemistry: It can be used as a linker to attach the benzamide pharmacophore to other molecules of interest, such as proteins or other small molecules.

-

Synthesis of Enzyme Inhibitors: It has been used in the development of inhibitors for various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and a target for cancer therapy. The N,N-dimethylbenzamide core mimics the nicotinamide portion of the NAD+ cofactor that binds to PARP.

-

Scaffold for Library Synthesis: Due to its straightforward reactivity, it is an attractive starting material for the creation of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed and causes skin irritation and serious eye damage. It is also a lachrymator (a substance that irritates the eyes and causes tears).

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 301428, this compound. [cited 2026 Jan 07].

An In-depth Technical Guide to the Solubility of 4-(chloromethyl)-N,N-dimethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 4-(chloromethyl)-N,N-dimethylbenzamide

This compound (C₁₀H₁₂ClNO) is a substituted aromatic amide with a molecular weight of 197.66 g/mol .[1][2] Its chemical structure features a benzamide core with a chloromethyl group at the para position of the benzene ring and two methyl groups on the amide nitrogen. This unique combination of a reactive chloromethyl group and a polar amide moiety makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Amide Group (-C(=O)N(CH₃)₂): This group is polar and can act as a hydrogen bond acceptor. The absence of a proton on the nitrogen atom prevents it from acting as a hydrogen bond donor.

-

Chloromethyl Group (-CH₂Cl): This group introduces polarity and is a reactive site for nucleophilic substitution.

Understanding the interplay of these structural features is crucial for predicting the solubility of this compound in different solvent environments.

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that a solute will have higher solubility in a solvent with similar intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the existing interactions.

For this compound, the key intermolecular forces at play are:

-

Van der Waals forces: Present in all molecules, these are the primary forces of attraction for the nonpolar aromatic ring.

-

Dipole-dipole interactions: Arising from the polar amide and chloromethyl groups.

-

Hydrogen bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents.

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted. For comparison, the related compound N,N-dimethylbenzamide is highly soluble in many organic solvents like ethanol, acetone, and chloroform, but only slightly soluble in water.[5] Another analogue, 4-chlorobenzamide, is expected to be soluble in polar protic and aprotic solvents.[6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen of the amide. The alkyl chain of the alcohol can interact with the aromatic ring. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have large dipole moments and can effectively solvate the polar amide and chloromethyl groups through dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are less polar than ketones or alcohols but can still solvate the molecule. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Esters | Ethyl acetate | Moderate to High | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents can interact favorably with the chloromethyl group and the aromatic ring. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the aromatic ring of the solute via π-π stacking. The overall polarity difference may limit very high solubility. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor solvation. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[7][8]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, ensuring there is visible solid material.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

For enhanced separation, centrifuge the vials at a high speed.[9][10]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

The experiment should be performed in replicate (at least n=3) to ensure the reliability of the results.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound. A thorough understanding of these is essential for experimental design and data interpretation.

Caption: Key factors influencing the solubility of a solid in a liquid.

-

Temperature: The solubility of most solids in liquids increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting solubility experiments at controlled and relevant temperatures is critical.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

-

Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized, high-purity sample is essential for obtaining accurate data.

Safety Considerations

This compound and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) before handling these materials.[11][12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, must be followed.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely published, the predictive analysis based on its chemical structure offers valuable guidance for solvent selection in various applications. The detailed experimental protocol for the shake-flask method provides researchers with a robust and reliable methodology to generate their own high-quality solubility data. A thorough understanding of the principles and experimental factors outlined in this guide will empower scientists in drug development and chemical research to optimize processes, ensure reproducibility, and accelerate their research endeavors.

References

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [Link]

- National Institutes of Health.

- SpringerLink.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). [Link]

- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- PubChem. 4-Chloro-N,N-dimethylbenzamide. [Link]

- Chem Service. SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2016). [Link]

- PubChem. 4-chloro-N,N-diethylbenzamide. [Link]

- PubChemLite. This compound (C10H12ClNO). [Link]

- Chemical Cloud Database. 4-CHLOROMETHYL-N,N-DIETHYLBENZAMIDE. [Link]

- Solubility of Things. N,N-Dimethylbenzamide. [Link]

Sources

- 1. This compound | 121083-51-0 | FC130371 [biosynth.com]

- 2. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-N,N-dimethylbenzamide

This guide provides an in-depth analysis of the spectroscopic data for the versatile chemical intermediate, 4-(chloromethyl)-N,N-dimethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental rationale, ensuring a comprehensive understanding of the molecule's structural features.

Introduction

This compound (C₁₀H₁₂ClNO) is a key building block in organic synthesis, valued for its bifunctional nature.[1][2][3] The presence of a reactive chloromethyl group and a stable N,N-dimethylbenzamide moiety makes it a valuable precursor for a wide range of pharmaceutical and materials science applications. Accurate structural elucidation through spectroscopic methods is paramount to confirm its identity, purity, and to understand its reactivity. This guide will delve into the core spectroscopic techniques used for this purpose.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential to interpret its spectral data. The key structural features to be identified are the N,N-dimethyl group, the amide carbonyl, the 1,4-disubstituted benzene ring, and the chloromethyl group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.[4][5][6][7][8]

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the N,N-dimethyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. They are split by the adjacent Hb protons. |

| ~7.3 | Doublet | 2H | Aromatic (Hb) | Protons ortho to the chloromethyl group are also deshielded and are split by the adjacent Ha protons. |

| ~4.6 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom deshields the methylene protons, shifting them downfield. As there are no adjacent protons, the signal appears as a singlet. |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen and carbonyl group. This signal appears as a singlet due to free rotation. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.[9][10][11][12] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[10]

Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and appears significantly downfield. |

| ~140 | Aromatic (C-CH₂Cl) | The quaternary aromatic carbon attached to the chloromethyl group is deshielded. |

| ~136 | Aromatic (C-C=O) | The quaternary aromatic carbon attached to the carbonyl group is also deshielded. |

| ~129 | Aromatic (CH) | The aromatic CH carbons ortho to the chloromethyl group. |

| ~128 | Aromatic (CH) | The aromatic CH carbons ortho to the carbonyl group. |

| ~45 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the attached chlorine atom. |

| ~39 | -N(CH₃)₂ | The two equivalent methyl carbons are deshielded by the nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15][16]

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on an aromatic ring. |

| ~2930 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1635 | Strong | Amide C=O stretch | A strong, sharp absorption band characteristic of the carbonyl group in a tertiary amide. Conjugation with the benzene ring may slightly lower this frequency.[16] |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1400 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond of the amide. |

| ~830 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibration for a 1,4-disubstituted benzene ring. |

| ~750 | Medium | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[17] For aromatic amides, common fragmentation involves cleavage of the amide bond.[18][19][20]

Data Interpretation

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 197.66 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment | Rationale |

| 197 | Moderate | [M]⁺ (Molecular Ion) | The parent molecule with one electron removed. The presence of chlorine will result in an M+2 peak at m/z 199 with approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. |

| 162 | Moderate | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 153 | Strong | [M - N(CH₃)₂]⁺ | Cleavage of the C-N amide bond to form a stable acylium ion. This is a common fragmentation pathway for amides.[18] |

| 125 | Moderate | [C₈H₈O]⁺ | Subsequent loss of CO from the m/z 153 fragment. |

| 91 | Moderate | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment in compounds containing a benzyl group. |

| 44 | Strong | [N(CH₃)₂]⁺ | Formation of the dimethylaminyl cation. |

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and purity assessment of this compound. The correlation between the observed spectral data and the known molecular structure demonstrates the power of these analytical techniques in modern chemical research and development. By understanding the principles behind the data, researchers can confidently utilize this important synthetic intermediate in their work.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][23][24][25][26][27]

- PubChem.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][16]

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][9]

- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link][10]

- PopAi. Explain the principles and applications of NMR spectroscopy, including how protons (1H) create chemical shift patterns and what information this technique can provide about molecular structures. [Link][4]

- Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link][14]

- Scribd. IR Spectroscopy: Functional Group Analysis. [Link][15]

- YouTube. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. [Link][11]

- Slideshare. 1H NMR Spectroscopy. [Link][5]

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. [Link][17]

- 13C-NMR. [Link][12]

- Wikipedia. Carbon-13 nuclear magnetic resonance. [Link][13]

- INFRARED SPECTROSCOPY (IR). [Link][18]

- Studylib.

- Chemistry LibreTexts. (2023, August 29).

- NIH. (2018, June 12).

- YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

- JoVE. (2024, December 5).

Sources

- 1. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 121083-51-0 | FC130371 [biosynth.com]

- 3. This compound | 121083-51-0 [chemicalbook.com]

- 4. popai.pro [popai.pro]

- 5. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 6. studylib.net [studylib.net]

- 7. fiveable.me [fiveable.me]

- 8. ijirset.com [ijirset.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

The Versatile Scaffold: Unlocking the Potential of 4-(Chloromethyl)-N,N-dimethylbenzamide in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. Among the myriad of chemical building blocks available to medicinal chemists, 4-(chloromethyl)-N,N-dimethylbenzamide has emerged as a particularly versatile and valuable intermediate. Its unique structural features—a reactive benzylic chloride and a stable N,N-dimethylbenzamide moiety—provide a powerful platform for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the core applications of this reagent, offering insights into its reactivity, synthetic utility, and its role in the generation of potential drug candidates, with a focus on anticancer agents.

The Chemistry of a Privileged Scaffold: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the dichotomous reactivity of its two primary functional groups. The chloromethyl group, a benzylic halide, is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the facile introduction of the N,N-dimethylbenzamide core onto various molecular frameworks.

Conversely, the N,N-dimethylbenzamide portion of the molecule is relatively robust and serves as a stable anchor. The amide functionality is generally resistant to hydrolysis under mild conditions, and the dimethyl substitution prevents unwanted N-H reactions, thereby simplifying synthetic strategies. This stability allows for a broad range of reaction conditions to be employed in modifying other parts of a molecule without affecting the benzamide core.

The primary mode of reaction for this compound is nucleophilic substitution at the benzylic carbon. A variety of nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride ion to form new carbon-heteroatom bonds. This versatility is a key reason for its widespread use as a building block in the synthesis of complex organic molecules.[1]

Applications in the Synthesis of Anticancer Agents: A Gateway to Novel Therapeutics

The benzamide functional group is a well-established pharmacophore found in a number of approved drugs and clinical candidates, particularly in the oncology space.[2] Derivatives of benzamide have been extensively investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[2][3]

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its utility as a key intermediate for creating analogues of known anticancer agents is a logical and powerful application. The ability to readily introduce the 4-(N,N-dimethylcarbamoyl)benzyl group allows for the systematic exploration of structure-activity relationships (SAR) in various classes of compounds.

A Building Block for Kinase Inhibitor Scaffolds

Protein kinases are a major class of targets in oncology drug discovery. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme, appended with various substituents that confer potency and selectivity. The 4-(N,N-dimethylcarbamoyl)benzyl moiety, introduced via this compound, can serve as a key substituent to probe interactions within the kinase active site. For instance, in the synthesis of novel protein kinase inhibitors, a flexible 4-methylbenzamide linker has been utilized, highlighting the potential for structurally similar N,N-dimethylbenzamide linkers in this context.[4]

Experimental Protocol: General Synthesis of N-Substituted Piperazine Derivatives

This protocol describes a general method for the alkylation of a piperazine derivative with this compound, a common reaction in the synthesis of potential kinase inhibitors.

-

Dissolution: Dissolve 1 equivalent of the desired piperazine derivative in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture.

-

Addition of Alkylating Agent: Add 1.1 equivalents of this compound to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 1: General workflow for the synthesis of N-substituted piperazine derivatives.

Probing Structure-Activity Relationships in Anticancer Drug Discovery

The development of new anticancer agents often involves the synthesis of a library of related compounds to explore the SAR. The reactivity of this compound makes it an ideal reagent for this purpose. By reacting it with a diverse set of amines, thiols, or other nucleophiles, a wide range of derivatives can be rapidly synthesized. These derivatives can then be screened for their biological activity, and the results can be used to build a predictive SAR model.

For example, in the development of novel HDAC inhibitors, a series of N-substituted benzamide derivatives were synthesized and evaluated for their antitumor activity.[2] While this study did not use this compound directly, it highlights the importance of the substituted benzamide scaffold in this class of compounds. The ease of derivatization offered by the chloromethyl group would allow for a more extensive exploration of the chemical space around this scaffold.

Beyond Oncology: Potential Applications in Other Therapeutic Areas

The utility of this compound is not limited to the field of oncology. The N,N-dimethylbenzamide moiety is present in molecules with a wide range of biological activities. For instance, derivatives of N,N-dimethylbenzamide have been investigated for their potential as antimalarial agents.[1] The ability to readily introduce the 4-(N,N-dimethylcarbamoyl)benzyl group could facilitate the development of new leads in this area.

Furthermore, the piperazine ring, which can be readily alkylated with this compound, is a common feature in many centrally active drugs. The resulting N-benzylpiperazine derivatives could be explored for their potential as novel CNS agents.

Future Perspectives and Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its well-defined reactivity and the stability of the resulting N,N-dimethylbenzamide-containing products make it an ideal tool for the synthesis of novel bioactive molecules. While its direct application in the synthesis of currently marketed drugs is not widely reported, its potential as a key intermediate for the generation of new chemical entities and for the exploration of SAR in various therapeutic areas is undeniable.

As the demand for new and more effective drugs continues to grow, the importance of versatile and readily available building blocks like this compound will only increase. Its application in the synthesis of novel kinase inhibitors, HDAC inhibitors, and other potential therapeutic agents is an active area of research that holds significant promise for the future of drug discovery.

Figure 2: The central role of this compound in medicinal chemistry.

References

- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7217.

- de Oliveira, A. B., et al. (2021). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 26(11), 3334.

- National Center for Biotechnology Information. (n.d.). 4-Amino-N,N-dimethylbenzamide. PubChem Compound Database.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.